3-(2-Benzoxazolyl)umbelliferyl acetate
Overview
Description
3-(2-Benzoxazolyl)umbelliferyl acetate is a chemical compound with the molecular formula C18H11NO5 and a molecular weight of 321.28 g/mol . It is also known by its IUPAC name, [3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate . This compound is notable for its applications in fluorescence studies due to its ability to emit blue fluorescence upon enzymatic hydrolysis .
Preparation Methods
The synthesis of 3-(2-Benzoxazolyl)umbelliferyl acetate typically involves the reaction of 3-(2-Benzoxazolyl)-7-hydroxycoumarin with acetic anhydride . The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide at a temperature of around 60°C for approximately 3 hours . The yield of this reaction is reported to be around 75% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
3-(2-Benzoxazolyl)umbelliferyl acetate undergoes various chemical reactions, including hydrolysis, which is a key reaction for its use in fluorescence studies . Upon enzymatic hydrolysis, the acetate group is removed, resulting in the formation of a highly fluorescent anionic molecule . This reaction is typically carried out under mild conditions using esterase enzymes. The compound may also participate in other reactions such as oxidation and substitution, depending on the reagents and conditions used.
Scientific Research Applications
3-(2-Benzoxazolyl)umbelliferyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-(2-Benzoxazolyl)umbelliferyl acetate involves its hydrolysis by esterase enzymes . The enzymatic cleavage of the acetate group results in the formation of a highly fluorescent anionic molecule, which can be detected using fluorescence spectroscopy . This property is exploited in various assays to measure esterase activity and to detect the presence of specific enzymes in biological samples .
Comparison with Similar Compounds
3-(2-Benzoxazolyl)umbelliferyl acetate is unique due to its specific fluorescence properties and its use as a fluorogenic substrate for esterases . Similar compounds include:
7-Acetoxy-3-(2-benzoxazolyl)coumarin: Another fluorogenic substrate with similar applications.
3-(2-Benzoxazolyl)-7-hydroxycoumarin: The precursor used in the synthesis of this compound.
2-Styrylbenzoxazole: A compound with similar benzoxazole structure but different applications.
These compounds share structural similarities but differ in their specific applications and fluorescence properties.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c1-10(20)22-12-7-6-11-8-13(18(21)24-16(11)9-12)17-19-14-4-2-3-5-15(14)23-17/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLATYAXPIUNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391569 | |
Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97004-78-9 | |
Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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